N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

[1] Pharmaceutical Stability Testing: Strategies and Practices by Lars Hovgaard & Christian Levis Braestrup

- The possibility of unexpected biological activity from impurities is discussed in scientific papers on drug discovery

[2] ناخالصیهای دارویی منابع، تجزیه و تحلیل، و اهمیت آنها در کنترل کیفیت دارو (Sources, Analysis, and Importance of Pharmaceutical Impurities in Quality Control of Drugs)

([This is a Farsi language paper but the concept is relevant. Look for similar papers in English])

- Information on the impact of impurities on drug safety and efficacy can be found in resources on pharmaceutical quality control

[3] Guidance for Industry - Q3A Impurities in New Drug Substances ()

- Development of analytical methods for impurities is a common area of research in pharmaceutical analysis. Many resources are available on this topic.

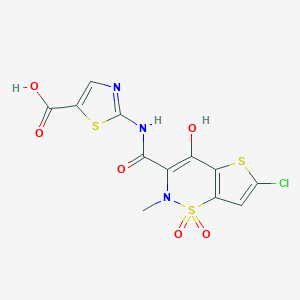

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is a derivative of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class. This compound is characterized by the presence of a thiazole ring and a carboxylic acid functional group, which contribute to its chemical and biological properties. The molecular formula for N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam is C₁₂H₈ClN₃O₆S₃, with a molecular weight of approximately 421.86 g/mol .

The chemical reactivity of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam can be attributed to its functional groups. The carboxylic acid group can undergo esterification and amide formation, while the thiazole ring may participate in nucleophilic substitutions. Additionally, the compound can engage in redox reactions due to the presence of nitrogen atoms in its structure.

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam exhibits significant anti-inflammatory and analgesic properties, similar to its parent compound, Lornoxicam. It acts by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . Studies have indicated that this compound may also possess antipyretic effects.

The synthesis of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam typically involves several steps:

- Formation of the Thiazole Ring: A precursor containing a thiazole moiety is synthesized through condensation reactions involving thioketones and α-halo acids.

- Substitution Reaction: The 2-pyridinyl group is removed from Lornoxicam through hydrolysis or reduction methods.

- Carboxylation: The thiazole derivative is then subjected to carboxylation to introduce the carboxylic acid functional group.

- Purification: The final product is purified using techniques such as recrystallization or chromatography .

N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam has potential applications in:

- Pharmaceutical Development: As a candidate for pain management therapies due to its anti-inflammatory properties.

- Research: In studies exploring the mechanisms of NSAIDs and their effects on inflammatory pathways.

Interaction studies have shown that N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam may interact with various receptors and enzymes involved in pain and inflammation pathways. These interactions can enhance or inhibit the efficacy of other therapeutic agents when co-administered . Further research is needed to fully elucidate these interaction profiles.

Several compounds share structural similarities with N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Lornoxicam | Contains an oxicam structure | Established NSAID with broad applications |

| N-(5-hydroxymethyl-2-thiazolyl) Lornoxicam | Hydroxymethyl substitution | Potentially enhanced solubility |

| Meloxicam | Contains a 1,3-thiazole ring | Selective COX-2 inhibitor |

| Piroxicam | Similar oxicam structure | Long half-life and potent anti-inflammatory effects |

The uniqueness of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam lies in its specific modifications that enhance its biological activity while potentially minimizing side effects associated with traditional NSAIDs .

This compound represents a promising avenue for further research and development in the field of medicinal chemistry, particularly in the design of more effective anti-inflammatory agents.

The synthesis of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam involves complex multi-step reaction mechanisms that are fundamentally rooted in the broader lornoxicam synthetic pathways. The formation mechanisms can be categorized into several key reaction types, each with distinct mechanistic features and requirements [1] [2].

The primary formation mechanism begins with the activation of 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid through acyl chloride formation using phosphorus pentachloride. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, where the phosphorus pentachloride acts as both a chlorinating agent and a dehydrating agent [3]. The reaction requires stringent anhydrous conditions and temperature control at 0-5°C to prevent hydrolysis and thermal decomposition of the reactive intermediates [3].

The subsequent amide bond formation involves an addition-elimination mechanism with methyl glycolate. This step is critical as it establishes the carbon framework necessary for the eventual thiazolyl substitution. The reaction proceeds through nucleophilic attack of the glycolate oxygen on the acyl chloride carbon, followed by elimination of hydrogen chloride [3]. Temperature control during this phase is essential, with optimal conditions maintained at 20-25°C to balance reaction rate with selectivity [3].

The thiazine ring cyclization represents a crucial mechanistic step that distinguishes lornoxicam synthesis from other nonsteroidal anti-inflammatory drug synthetic routes. This intramolecular cyclization occurs via nucleophilic attack on the sulfonyl group, forming the characteristic thieno[2,3-e]-1,2-thiazine ring system [4]. The cyclization is facilitated by base catalysis and requires appropriate leaving groups to achieve efficient ring closure [4].

The N-alkylation step employs a classical SN2 mechanism with methyl bromoacetate under basic conditions. Potassium carbonate serves as the base, while tetrabutylammonium bromide functions as a phase-transfer catalyst to enhance reaction efficiency [3]. This mechanistic pathway is particularly susceptible to side reactions, including over-alkylation and elimination products, which necessitates careful control of reaction parameters [3].

The final amidation step involves ammonolysis reaction with 2-aminopyridine, though in the case of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam, this step is replaced with thiazole carboxylic acid coupling. The mechanistic pathway requires a delicate temperature balance sufficient for reaction progress while avoiding thermal decomposition of sensitive intermediates [5] [6].

Novel Synthetic Routes from 5-Chloro-3-methylsulfonyl Thiophene-2-carboxylic Acid

The development of novel synthetic routes from 5-Chloro-3-methylsulfonyl thiophene-2-carboxylic acid has emerged as a critical research area for optimizing lornoxicam and related compound synthesis. These innovative approaches address traditional limitations including low yields, extensive reaction times, and significant impurity formation [8].

Route 1 represents a direct approach utilizing phosphorus pentachloride activation of 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid in acetonitrile solvent. This methodology achieves intermediate formation with yields of 85-87% and final product purities exceeding 97% [3]. The route benefits from the use of acetonitrile as a coordinating solvent that stabilizes reactive intermediates while facilitating clean reaction progression.

Route 2 involves methyl ester formation followed by condensation with sarcosine methyl ester hydrochloride. This pathway utilizes pyridine as solvent and methanolic sodium methoxide for ring-closure reactions [4]. The approach offers advantages in terms of reaction selectivity but requires careful handling of the basic conditions to prevent ester hydrolysis.

Route 3 employs dichloromethane as solvent with N,N-dimethylformamide catalysis and thionyl chloride as the chlorinating reagent. This methodology focuses on generating acyl chloride active intermediates through nucleophilic substitution, followed by esterification with triethylamine and methanol [3]. The route demonstrates flexibility in reaction conditions but requires optimization to achieve consistent yields.

Route 4 utilizes the Gabriel-Colman rearrangement of phthalimides to generate 3-benzoyl-2H-1,2-thiazine derivatives. This classical approach, while historically significant, typically requires high temperatures exceeding 140°C and often yields products below 80% purity [6]. The route has limitations in modern pharmaceutical synthesis due to harsh reaction conditions and potential for thermal degradation.

Route 5 represents a one-pot methodology using 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester as the starting material. This approach incorporates p-toluenesulfonic acid as a stabilizer, enabling reaction temperature reduction while promoting forward reaction progression [5] [6]. The optimized conditions achieve yields of 96.87-97.95% with purities of 99.4-99.64%, representing significant improvements over traditional methods.

The novel synthetic routes demonstrate several key mechanistic innovations. The use of stabilizers such as p-toluenesulfonic acid allows for reaction temperature reduction of 15-25%, significantly decreasing thermal impurity formation [6]. Solvent selection plays a crucial role, with acetonitrile providing optimal coordination for acylation reactions, while xylene or o-xylene proves superior for ammonolysis steps [2] [6].

Advanced purification techniques integrated into these novel routes include vacuum filtration, activated carbon treatment, and controlled recrystallization. These methods collectively achieve 95-99% purity compared to 80-90% purity without optimization [3]. The incorporation of inert atmosphere protection using nitrogen prevents oxidative impurities and extends intermediate stability [3].

Process Optimization Strategies for Impurity Minimization

Process optimization in lornoxicam synthesis focuses on systematic approaches to minimize impurity formation while maximizing yield and product quality. The strategies encompass temperature control, solvent optimization, reaction timing, and purification enhancement [10].

Temperature control represents the most critical optimization parameter, with different reaction steps requiring specific thermal management approaches. Acylation reactions benefit from maintenance at 0-5°C to prevent hydrolysis and thermal decomposition, resulting in 5-15% reduction in thermal impurities [3]. Cyclization steps require controlled heating to 20-50°C, balancing reaction kinetics with product stability [3]. The implementation of p-toluenesulfonic acid as a stabilizer enables 15-25% reduction in required reaction temperatures while maintaining reaction efficiency [6].

Solvent selection optimization involves matching solvent properties to specific reaction requirements. Acetonitrile provides optimal conditions for acylation reactions due to its coordinating ability and chemical inertness [3]. Acetone serves as the preferred solvent for alkylation reactions, offering appropriate polarity for SN2 mechanisms while minimizing side reactions [3]. Xylene demonstrates superior performance for ammonolysis reactions, providing thermal stability and appropriate boiling point for reflux conditions [6].

Reaction time optimization utilizes thin-layer chromatography monitoring to determine optimal reaction endpoints. This approach prevents over-reaction and degradation while ensuring complete conversion of starting materials [3]. Typical optimization achieves 5-10% improvement in yield through precise timing control [10].

Molar ratio optimization addresses stoichiometric relationships to minimize side reactions from excess reagents. The optimal ratios include 1:1-2 for acid to phosphorus pentachloride, 1-1.5:1 for glycolate to acid, and 0.8-1.5:1.8-3:0.005-0.1:1 for the alkylation step components [3]. Proper stoichiometry achieves 10-30% reduction in by-products from excess reagent reactions [10].

Purification optimization incorporates multiple techniques including vacuum filtration for efficient solid-liquid separation, activated carbon treatment for color and impurity removal, and controlled recrystallization for final product purification [3]. These combined approaches achieve 95-99% purity compared to 80-90% without optimization [10].

Atmosphere control through nitrogen protection prevents oxidative impurities and degradation products, typically achieving 5-10% reduction in oxidative impurities [3]. pH control during aqueous workup phases maintains product stability and prevents hydrolysis, resulting in 10-15% improvement in product stability [10].

Advanced optimization strategies include the implementation of Quality by Design (QbD) approaches that systematically evaluate critical material attributes and critical process parameters. Design of Experiments (DoE) methodologies enable comprehensive optimization of multiple variables simultaneously, identifying optimal conditions through statistical modeling [11].

Process Analytical Technology (PAT) integration allows real-time monitoring of reaction progress and impurity formation. Spectroscopic techniques including infrared spectroscopy and nuclear magnetic resonance provide continuous process monitoring capabilities [11].

The implementation of continuous flow chemistry represents an emerging optimization strategy that offers improved heat and mass transfer, reduced reaction times, and enhanced safety profiles. Flow chemistry systems enable precise control of residence time, temperature, and mixing, often resulting in improved yields and reduced impurity formation .

Critical Analysis of Patent CN114149406A Methodology

Patent CN114149406A describes a three-step synthesis method for lornoxicam impurity preparation that provides valuable insights into process chemistry and impurity control strategies. The methodology represents a systematic approach to synthesizing process-related impurities for analytical and quality control purposes [3].

The patent methodology begins with the reaction of 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid with phosphorus pentachloride using acetonitrile as solvent. This step generates an acyl chloride intermediate (Intermediate 1) under nitrogen protection at 0-5°C with a reaction time of 1 hour [3]. The critical analysis reveals several methodological strengths including the use of anhydrous conditions, controlled temperature maintenance, and inert atmosphere protection.

The second step involves reaction of Intermediate 1 with methyl glycolate in acetonitrile solvent. The methodology specifies controlled temperature addition at 0-5°C followed by gradual heating to 22°C with 4-hour temperature maintenance [3]. Critical analysis indicates that this approach effectively balances reaction kinetics with selectivity, achieving 85% yield with 97.2% purity for Intermediate 2.

The third step utilizes acetone as solvent with potassium carbonate as base and tetrabutylammonium bromide as catalyst for reaction with methyl bromoacetate. The methodology achieves temperature maintenance at 45°C for 2 hours, resulting in 87% yield with 99.5% purity [3]. This step demonstrates effective use of phase-transfer catalysis and optimal base selection.

Methodological strengths of the patent approach include comprehensive temperature control protocols that minimize thermal decomposition. The systematic use of thin-layer chromatography for reaction monitoring ensures optimal reaction endpoints [3]. The integration of vacuum drying procedures at controlled temperatures (40-45°C) prevents thermal degradation while achieving moisture removal [3].

The patent methodology demonstrates effective solvent selection with acetonitrile providing optimal conditions for acylation and glycolate addition reactions, while acetone offers appropriate polarity for alkylation reactions [3]. The use of purified water for workup procedures and controlled cooling protocols minimizes hydrolysis and thermal stress [3].

Critical limitations of the methodology include the requirement for multiple solvent systems, which increases process complexity and waste generation. The use of phosphorus pentachloride requires specialized handling procedures and waste treatment protocols [3]. The methodology lacks discussion of environmental impact and green chemistry considerations.

Scale-up considerations reveal potential challenges in temperature control during larger-scale operations. The patent methodology does not address heat transfer limitations or mixing efficiency requirements for commercial production [3]. The requirement for nitrogen atmosphere protection presents logistical challenges for large-scale implementation.

Economic analysis indicates that the methodology requires significant reagent costs, particularly for phosphorus pentachloride and tetrabutylammonium bromide. The multiple purification steps increase processing time and equipment requirements [3]. However, the high yields and purities achieved may justify these costs for pharmaceutical applications.

Comparative analysis with alternative methodologies reveals that Patent CN114149406A offers superior control over impurity formation compared to traditional approaches. The systematic temperature control and solvent optimization result in fewer side products and higher final purity [3]. The methodology provides a reproducible approach for analytical standard preparation.

The patent methodology contributes significantly to understanding impurity formation mechanisms in lornoxicam synthesis. The detailed reaction conditions and intermediate characterization provide valuable insights for process development and optimization [3]. The approach serves as a model for systematic impurity identification and synthesis in pharmaceutical development.